![molecular formula C21H24N8O B611853 XMD-17-51 CAS No. 1628614-50-5](/img/structure/B611853.png)
XMD-17-51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of XMD-17-51 is C21H24N8O . Its exact mass is 404.21 and its molecular weight is 404.47 .Chemical Reactions Analysis
XMD-17-51 has been found to possess DCLK1 kinase inhibitory activities by cell-free enzymatic assay . In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 inhibited DCLK1 and cell proliferation .Physical And Chemical Properties Analysis
The physical and chemical properties of XMD-17-51 include a molecular weight of 404.47 and a molecular formula of C21H24N8O . The compound is a pyrimido-diazepinone that is able to modulate protein kinases .科学的研究の応用
Application in Lung Cancer Research
XMD-17-51 has been identified as a potential therapeutic agent in the treatment of non-small cell lung carcinoma (NSCLC). It works by inhibiting the DCLK1 kinase, a cancer stem cell marker that is highly expressed in various types of human cancer .
Mechanism of Action: XMD-17-51 inhibits DCLK1 and cell proliferation in NSCLC cells. The anti-proliferative activity of XMD-17-51 is impaired when DCLK1 is overexpressed in A549 cell lines .
Impact on Epithelial-Mesenchymal Transition (EMT): XMD-17-51 has been found to reduce epithelial-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis. It decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, proteins that promote EMT, and increases the levels of E-cadherin, a protein that suppresses EMT .
Impact on Stemness: XMD-17-51 reduces the expression of stemness markers such as β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4. However, the percentage of ALDH+ cells, which are often associated with cancer stem cells, was increased significantly following treatment with XMD-17-51 in A549 cells .
作用機序
Target of Action
XMD-17-51 is a pyrimido-diazepinone compound that primarily targets Doublecortin-like kinase 1 (DCLK1) and NUAK1 . DCLK1 is a cancer stem cell marker that is highly expressed in various types of human cancer . NUAK1 is a protein kinase associated with growth and proliferation .
Mode of Action
XMD-17-51 inhibits the activity of DCLK1 and NUAK1 . In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 has been found to inhibit DCLK1 and cell proliferation . Overexpression of DCLK1 impairs the anti-proliferative activity of XMD-17-51 .
Biochemical Pathways
XMD-17-51 affects several biochemical pathways. It decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, proteins involved in the epithelial-mesenchymal transition (EMT) pathway . It also reduces the expression of stemness markers such as β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4 .
Pharmacokinetics
It’s known that the salt form of xmd-17-51, xmd-17-51 tfa, usually boasts enhanced water solubility and stability .
Result of Action
The inhibition of DCLK1 by XMD-17-51 leads to a decrease in cell proliferation, EMT, and stemness in NSCLC cell lines . This suggests that XMD-17-51 could potentially be a candidate drug for lung cancer therapy .
Action Environment
It’s known that the salt form of xmd-17-51, xmd-17-51 tfa, usually boasts enhanced water solubility and stability , which could potentially influence its action and efficacy.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXMLMYKWELM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?
A1: XMD-17-51 acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:
- Reduced Cell Proliferation: XMD-17-51 effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []
- Suppressed Epithelial-Mesenchymal Transition (EMT): XMD-17-51 treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that XMD-17-51 may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.
- Impaired Stemness: XMD-17-51 significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that XMD-17-51 may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。